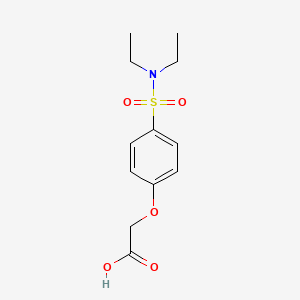

(4-Diethylsulfamoyl-phenoxy)-acetic acid

Description

BenchChem offers high-quality (4-Diethylsulfamoyl-phenoxy)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Diethylsulfamoyl-phenoxy)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(diethylsulfamoyl)phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S/c1-3-13(4-2)19(16,17)11-7-5-10(6-8-11)18-9-12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFQLKIGVZIPBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: (4-Diethylsulfamoyl-phenoxy)-acetic acid (CAS 50283-86-8)

Executive Summary

(4-Diethylsulfamoyl-phenoxy)-acetic acid (CAS: 50283-86-8) is a specialized bifunctional pharmacophore building block utilized extensively in advanced medicinal chemistry[1][2]. Characterized by a phenoxyacetic acid core substituted with a para-diethylsulfamoyl group, it is predominantly employed in the synthesis of Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2) antagonists[3]. This whitepaper provides a comprehensive overview of its physicochemical properties, mechanistic utility in drug design, and field-proven, self-validating synthetic workflows.

Chemical Identity and Physicochemical Properties

Understanding the structural properties of CAS 50283-86-8 is critical for predicting its behavior in organic synthesis and biological systems. The molecule presents a highly ionizable carboxylic acid tail and a lipophilic, sterically demanding sulfonamide head.

| Property | Value |

| Chemical Name | (4-Diethylsulfamoyl-phenoxy)-acetic acid |

| CAS Registry Number | 50283-86-8 |

| MDL Number | MFCD02708667 |

| Molecular Formula | C12H17NO5S |

| Molecular Weight | 287.33 g/mol |

| SMILES | O=C(O)COC1=CC=C(S(=O)(N(CC)CC)=O)C=C1 |

| Structural Features | Phenoxy ether, terminal carboxylic acid, tertiary sulfonamide |

| Physical State | Solid (typically white to off-white powder) |

Data aggregated from standard chemical suppliers and spectral databases[1][2].

Mechanistic Role in Drug Discovery: CRTH2 Antagonism

The PGD2-CRTH2 Axis

CRTH2 (also known as DP2) is a G-protein coupled receptor activated by Prostaglandin D2 (PGD2). It is highly expressed on Th2 cells, eosinophils, and basophils, making it a primary target for mitigating allergic inflammation in conditions like asthma, COPD, and atopic dermatitis[3].

Pharmacophore Rationale

When incorporated into larger molecular scaffolds (such as substituted naphthylacetic acids developed in pharmaceutical pipelines), the (4-Diethylsulfamoyl-phenoxy) moiety serves two critical functions:

-

Hydrogen Bonding & Orientation: The ether oxygen and sulfonamide oxygens act as potent hydrogen-bond acceptors, anchoring the molecule within the CRTH2 binding pocket.

-

Steric and Lipophilic Tuning: The diethyl substitution on the sulfonamide nitrogen provides necessary steric bulk and lipophilicity to occupy hydrophobic sub-pockets. This precise spatial arrangement enhances receptor selectivity over related prostanoid receptors (e.g., DP1), preventing off-target effects.

Pathway Visualization

The following diagram illustrates the intervention point of CRTH2 antagonists synthesized using this building block.

Caption: Mechanism of PGD2-CRTH2 signaling and targeted blockade by CRTH2 antagonists.

Synthetic Utility and Experimental Workflows

As a carboxylic acid, CAS 50283-86-8 is primed for derivatization. It is most commonly subjected to amide coupling or esterification to attach the sulfamoyl-phenoxy fragment to complex aromatic cores (e.g., via direct amidation or as a precursor to Suzuki coupling substrates).

Standard Amide Coupling Protocol (Self-Validating System)

The following protocol details the activation and coupling of (4-Diethylsulfamoyl-phenoxy)-acetic acid with a primary or secondary amine. The protocol is designed as a self-validating system, ensuring that intermediate states are confirmed before downstream processing.

Reagents:

-

(4-Diethylsulfamoyl-phenoxy)-acetic acid (1.0 eq)

-

Target Amine (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Preparation: Dissolve (4-Diethylsulfamoyl-phenoxy)-acetic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

-

Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes.

-

Causality Note: Pre-activation ensures the full formation of the active OAt ester. This minimizes side reactions (such as dimerization) upon the introduction of the amine and ensures high coupling efficiency, particularly for sterically hindered substrates.

-

-

Coupling: Introduce the target amine (1.1 eq) to the reaction mixture. Stir continuously at room temperature for 2 to 4 hours.

-

In-Process Validation (LC-MS): Withdraw a 5 µL aliquot, quench in 100 µL of Acetonitrile/Water (1:1), and inject into the LC-MS.

-

Validation Check: Proceed to workup only when the chromatogram confirms the disappearance of the starting material mass (m/z 286 [M-H]⁻) and the appearance of the desired product mass.

-

-

Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Causality Note: The acidic wash strips away unreacted amine and DIPEA, while the basic wash neutralizes and removes residual acidic byproducts (e.g., HOAt).

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Caption: Step-by-step workflow for the amide coupling of CAS 50283-86-8 with in-process validation.

Analytical Validation

To ensure the integrity of the starting material before complex synthesis, rigorous analytical validation is required.

LC-MS Method for Purity Assessment

-

Column: C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 3 minutes.

-

Detection: UV at 214 nm and 254 nm; Electrospray Ionization (ESI) in both positive and negative modes.

-

Expected Outcome: A sharp peak with a retention time corresponding to the lipophilic nature of the compound, presenting a strong [M-H]⁻ ion at m/z 286.1 in negative ion mode due to the readily ionizable carboxylic acid.

References

-

ChemicalBook . (4-DIETHYLSULFAMOYL-PHENOXY)-ACETIC ACID CAS#: 50283-86-8. 1

-

BLD Pharm . 50283-86-8 | (4-Diethylsulfamoyl-phenoxy)-acetic acid. 2

-

Google Patents . EP2358677A1 - Naphthylacetic acids used as crth2 antagonists or partial agonists. 3

Sources

Molecular weight and formula of C12H17NO5S sulfonamide derivatives

An In-Depth Technical Guide to the Characterization of C12H17NO5S Sulfonamide Derivatives

Abstract

Sulfonamide-based compounds represent a cornerstone in medicinal chemistry, with applications ranging from antimicrobial agents to diuretics and anti-inflammatory drugs.[1] The precise determination of their molecular formula and weight is a non-negotiable prerequisite in drug discovery and quality control, ensuring compound identity, purity, and safety. This technical guide provides a comprehensive framework for researchers and drug development professionals on the definitive characterization of sulfonamide derivatives with the specific molecular formula C12H17NO5S. We delve into the theoretical calculations of molecular weight and elemental composition, followed by detailed, field-proven experimental protocols for mass spectrometry and elemental analysis. The causality behind methodological choices is explained, emphasizing a self-validating system where orthogonal analytical techniques converge to provide unequivocal structural confirmation.

The Significance of Sulfonamides in Medicinal Chemistry

The sulfonamide functional group, R−S(=O)₂−NR₂, is a privileged scaffold in modern pharmacology.[2] Initially celebrated for ushering in the era of antibacterial chemotherapy, the versatility of the sulfonamide moiety has led to its incorporation into a vast array of therapeutic agents.[1][3] These compounds function through various mechanisms, most notably by acting as competitive inhibitors of dihydropteroate synthase (DHPS) in bacteria, an enzyme essential for folic acid synthesis.[4] This disruption of a vital metabolic pathway results in a bacteriostatic effect.[5] Beyond their antibacterial properties, sulfonamide derivatives are integral to drugs treating conditions such as type 2 diabetes, glaucoma, and certain cancers.[3][6]

The specific formula C12H17NO5S suggests a molecule with a rich combination of functional groups, necessitating a robust and multi-faceted analytical approach for its characterization. Accurate molecular weight and formula confirmation are the first steps in establishing a compound's identity, forming the foundation for all subsequent preclinical and clinical development.

Theoretical Molecular Weight and Elemental Composition

Before any experimental verification, the theoretical molecular properties of C12H17NO5S must be precisely calculated. These values serve as the benchmark against which all empirical data are compared. The calculation relies on the standard atomic weights of the constituent elements.[7]

Molecular Weight Calculation

The molecular weight (MW) is the mass of a single molecule, while the molar mass is the mass of one mole of the substance.[8][9] For practical purposes in the lab, their numerical values are equivalent.

Table 1: Calculation of Average Molecular Weight for C12H17NO5S

| Element | Count | Atomic Weight ( g/mol ) | Total Mass ( g/mol ) |

|---|---|---|---|

| Carbon (C) | 12 | 12.011 | 144.132 |

| Hydrogen (H) | 17 | 1.008 | 17.136 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 5 | 15.999 | 79.995 |

| Sulfur (S) | 1 | 32.065 | 32.065 |

| Total | | | 287.335 |

Note: For high-resolution mass spectrometry, the monoisotopic mass, which uses the mass of the most abundant isotope of each element, is used. The monoisotopic mass of C12H17NO5S is 287.0831 Da.

Elemental Composition

The percentage contribution of each element to the total molecular mass is a critical parameter verified by combustion analysis.

Table 2: Elemental Composition of C12H17NO5S

| Element | Total Mass ( g/mol ) | Molecular Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|

| Carbon (C) | 144.132 | 287.335 | 50.16 |

| Hydrogen (H) | 17.136 | 287.335 | 5.96 |

| Nitrogen (N) | 14.007 | 287.335 | 4.88 |

| Oxygen (O) | 79.995 | 287.335 | 27.84 |

| Sulfur (S) | 32.065 | 287.335 | 11.16 |

Core Methodologies for Formula Verification

A single analytical technique is insufficient for the unambiguous confirmation of a molecular formula. A self-validating system relies on the convergence of results from orthogonal methods, primarily high-resolution mass spectrometry and elemental analysis.

Mass Spectrometry (MS): Definitive Molecular Weight Determination

Expertise & Causality: Mass spectrometry is the gold standard for molecular weight determination because it directly measures the mass-to-charge ratio (m/z) of an ionized molecule.[10] For molecules like sulfonamides, electrospray ionization (ESI) is the preferred technique. ESI is a "soft" ionization method that minimizes fragmentation, ensuring a high abundance of the molecular ion (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode). Coupling ESI with a high-resolution mass analyzer, such as Time-of-Flight (TOF) or Orbitrap, allows for mass determination with high precision (typically <5 ppm), which is crucial for confirming the elemental composition.[11]

-

Sample Preparation: Dissolve 1 mg of the C12H17NO5S derivative in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a working concentration of 1-10 µg/mL using the initial mobile phase.

-

Chromatographic Separation (HPLC/UHPLC):

-

Column: Use a C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with a low percentage of B, gradually increasing to elute the compound. A typical gradient might run from 5% to 95% B over 10 minutes.[11]

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (ESI-QTOF):

-

Ionization Mode: Positive ESI is typically effective for sulfonamides as the amine group is readily protonated.[12]

-

Capillary Voltage: Set to 3.5-4.5 kV.[11]

-

Gas Temperatures: Desolvation line at 250 °C and heater block at 400 °C.[11]

-

Mass Range: Scan from m/z 50 to 500.

-

Data Acquisition: Acquire data in full scan mode. Use an internal calibrant to ensure high mass accuracy.

-

Trustworthiness: The protocol's integrity is ensured by running a solvent blank to check for system contamination and a standard compound with a known mass to verify instrument calibration and accuracy. The high mass accuracy (<5 ppm) provided by the TOF analyzer allows software to calculate and confirm the molecular formula from the exact mass of the [M+H]⁺ ion (expected at m/z 288.0909).

Caption: High-level workflow for LC-MS analysis.

Elemental Analysis: Foundational Formula Validation

Expertise & Causality: While high-resolution MS provides a highly confident molecular formula prediction based on total mass, elemental analysis offers an orthogonal, quantitative confirmation of the ratios of key elements.[13][14] The technique, often called combustion analysis, physically quantifies the mass percentages of carbon, hydrogen, nitrogen, and sulfur.[15] This provides a fundamental check on the proposed formula, as the experimental percentages must align with the theoretical values calculated in Section 2.2.

-

Sample Preparation: Accurately weigh approximately 2-3 mg of the highly purified and dried C12H17NO5S derivative into a tin capsule.

-

Instrument Setup: Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., acetanilide).

-

Combustion: The sample is dropped into a high-temperature (900-1000 °C) combustion furnace rich in oxygen. This process breaks the molecule down into its elemental gases: CO₂, H₂O, N₂, and SO₂.[15]

-

Reduction & Separation: The gas mixture passes through a reduction furnace to remove excess oxygen and convert nitrogen oxides to N₂. The gases are then separated, typically via gas chromatography.

-

Detection: A thermal conductivity detector (TCD) measures the concentration of each gas relative to a helium carrier gas.

-

Calculation: The instrument's software calculates the percentage of each element based on the detector signals and the initial sample weight.

Trustworthiness: The protocol is self-validating through the mandatory use of certified standards for calibration. The final validation comes from comparing the experimental results to the theoretical percentages. An acceptable result for a pure compound is typically within ±0.4% of the calculated value for each element.

Caption: Principle of CHNS combustion analysis.

Data Synthesis and Final Confirmation

The power of this analytical approach lies in the convergence of data from independent techniques. A compound can only be definitively identified as C12H17NO5S if it satisfies the criteria from both core methodologies.

Table 3: Validation Checklist for C12H17NO5S

| Analytical Technique | Parameter Measured | Expected Result | Acceptance Criteria |

|---|---|---|---|

| High-Resolution MS | Exact Mass of [M+H]⁺ | 288.0909 | < 5 ppm mass error |

| Elemental Analysis | % Carbon | 50.16% | 49.76% - 50.56% |

| % Hydrogen | 5.96% | 5.56% - 6.36% | |

| % Nitrogen | 4.88% | 4.48% - 5.28% |

| | % Sulfur | 11.16% | 10.76% - 11.56% |

Caption: Logical workflow for formula validation.

Conclusion

The characterization of a novel sulfonamide derivative such as C12H17NO5S is a rigorous process that forms the bedrock of its development as a potential therapeutic agent. This guide outlines a robust, self-validating framework centered on the orthogonal techniques of high-resolution mass spectrometry and elemental combustion analysis. By adhering to these detailed protocols, researchers and scientists can establish a compound's molecular weight and formula with the highest degree of confidence. This analytical certainty is paramount, ensuring that all subsequent biological, toxicological, and clinical data are associated with a well-defined and reproducible molecular entity, thereby upholding the principles of scientific integrity in drug development.

References

- The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). LECO Corporation.

- Analysis of sulfonamides. (2015, June 22). SlideShare.

- A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM.

- Escobar, H., Dahl, J. H., Medina, E., & Gilles, C. T. (2015). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Shimadzu Scientific Instruments.

- Elemental Analysis - Organic & Inorganic Compounds. (n.d.). ELTRA.

- Loru, D., Peña, I., Melandri, S., & Sanz, M. E. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2843.

- Cross-Validation of Analytical Methods for Sulfonamide Analysis: A Comparative Guide. (2025). BenchChem.

- Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333–342.

- Zhang, X., et al. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies.

- Shekhovtsova, T. N., & Fadeeva, V. I. (n.d.). Elemental Analysis. In Encyclopedia of Life Support Systems (EOLSS).

- Therapeutic applications of sulfonamides. (n.d.). ResearchGate.

- O'Connor, S., & Gedge, D. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Journal of Mass Spectrometry, 38(4), 441-449.

- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150.

- Molecular Weight Calculator (Molar Mass). (n.d.). Free Code Camp.

- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (2025, May 30). Preprints.org.

- What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025, February 26). Cleveland Clinic.

- Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. (2023, August 19). PEXACY International Journal of Pharmaceutical Science.

- Molecular Weight Calculator. (n.d.). Omni Calculator.

- Molecular Weight Calculator. (n.d.). Selleckchem.com.

- Sulfonamide. (n.d.). Wikipedia.

- Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (2018). Journal of the Serbian Chemical Society.

Sources

- 1. ajchem-b.com [ajchem-b.com]

- 2. Sulfonamide - Wikipedia [en.wikipedia.org]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Weight Calculator (Molar Mass) [calculator.net]

- 8. omnicalculator.com [omnicalculator.com]

- 9. selleckchem.com [selleckchem.com]

- 10. eolss.net [eolss.net]

- 11. shimadzu.com [shimadzu.com]

- 12. hpst.cz [hpst.cz]

- 13. azom.com [azom.com]

- 14. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]

- 15. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

Phenoxyacetic Acid Derivatives: Precision Scaffolds for Carbonic Anhydrase Inhibition

Topic: Phenoxyacetic Acid Derivatives as Carbonic Anhydrase Inhibitors Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The ubiquitous metalloenzyme Carbonic Anhydrase (CA) regulates physiological pH and CO₂ homeostasis.[1][2][3][4][5] While pan-inhibitors like acetazolamide have clinical utility, their lack of isoform selectivity drives off-target effects.[6] Phenoxyacetic acid derivatives represent a privileged structural class in the design of isoform-selective CA inhibitors (CAIs) . This guide details the chemical rationale, synthesis, and validation of these derivatives, specifically targeting the tumor-associated isoforms hCA IX/XII and the glaucoma-associated hCA II .

Chemical Rationale: The "Tail Approach"

The active site of CA contains a conserved Zinc (Zn²⁺) ion deep within a conical cavity. The challenge in drug design is not binding the Zinc—sulfonamides do this efficiently—but discriminating between isoforms (e.g., hCA I vs. hCA IX).[2]

Phenoxyacetic acid derivatives utilize the "Tail Approach" :

-

Zinc Binding Group (ZBG): A primary sulfonamide (-SO₂NH₂) or bioisostere coordinates the Zn²⁺.

-

The Linker (Phenoxyacetic Scaffold): The phenoxyacetic moiety acts as a flexible yet structured spacer.

-

The Tail: Substituents on the phenyl ring reach the "selective pocket" at the enzyme's outer rim, which varies significantly in amino acid composition between isoforms.

Diagram 1: Pharmacophore & Binding Logic

The following diagram illustrates how the phenoxyacetic acid scaffold bridges the conserved active site and the variable outer rim.

Caption: The Phenoxyacetic Acid scaffold positions the hydrophobic tail to interact with the variable outer rim, conferring isoform selectivity.

Structure-Activity Relationship (SAR) Analysis

The efficacy of phenoxyacetic acid derivatives is governed by substitution patterns on the aromatic ring and the nature of the acid derivative (ester, hydrazide, or amide).

| Structural Domain | Modification | Effect on Potency/Selectivity |

| Phenoxy Ring (R-Groups) | Electron-Withdrawing (e.g., -NO₂, -Cl) | Increases acidity of the sulfonamide ZBG (if attached), enhancing Zn²⁺ affinity. |

| Bulky Lipophilic (e.g., -tBu, -Ph) | Improves hCA IX selectivity by targeting the hydrophobic pocket specific to this isoform. | |

| Acetic Acid Head | Free Carboxylic Acid (-COOH) | Weak ZBG; binds via water network. Good for water solubility but lower potency. |

| Hydrazide (-CONHNH₂) | High affinity; often forms additional H-bonds with Thr199/Glu106 in the active site. | |

| Sulfonyl Semicarbazide | Nanomolar potency; excellent for targeting transmembrane isoforms (hCA IX/XII).[5] |

Experimental Protocol: Synthesis of Phenoxyacetic Acid Sulfonamides

This protocol describes the synthesis of a phenoxyacetic acid derivative coupled to a sulfonamide ZBG. This modular approach allows for rapid library generation.

Diagram 2: Synthesis Workflow

Caption: Step-wise synthesis of sulfonyl semicarbazide inhibitors via a phenoxyacetic acid intermediate.

Step-by-Step Methodology

Trustworthiness Check: All intermediates must be verified by TLC (Hexane:EtOAc 7:3) before proceeding.

-

O-Alkylation (Formation of the Scaffold):

-

Dissolve substituted phenol (10 mmol) in anhydrous acetone (50 mL).

-

Add anhydrous

(15 mmol) and stir for 15 min. -

Add ethyl bromoacetate (12 mmol) dropwise.

-

Reflux for 3–5 hours. Monitor consumption of phenol by TLC.

-

Workup: Filter inorganic salts, evaporate solvent, and recrystallize from ethanol.

-

-

Hydrazide Formation (Linker Activation):

-

Dissolve the ethyl ester (from Step 1) in ethanol (30 mL).

-

Add hydrazine hydrate (99%, 50 mmol) in excess to prevent dimer formation.

-

Reflux for 6–10 hours.

-

Isolation: Cool to precipitate the hydrazide. Filter and wash with cold ethanol.

-

-

Coupling (ZBG Attachment):

-

Dissolve the hydrazide (2 mmol) in dry acetonitrile.

-

Add the appropriate isocyanate/isothiocyanate (2 mmol) carrying the sulfonamide moiety.

-

Stir at Room Temperature (RT) for 1 hour.

-

Purification: The product usually precipitates. Recrystallize from DMF/Water to obtain the final inhibitor.

-

Biological Validation: Stopped-Flow CO₂ Hydration Assay

To ensure Scientific Integrity , enzyme inhibition must be measured using the Stopped-Flow CO₂ Hydration Assay. This is the kinetic gold standard, as esterase assays (using p-nitrophenyl acetate) can yield false positives for certain isoforms.

Principle

The assay measures the time required for the pH of a solution to drop from 7.5 to 6.5 as CA catalyzes the hydration of CO₂ to carbonic acid (

Protocol

Reagents:

-

Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength).

-

Indicator: Phenol Red (0.2 mM).

-

Substrate: CO₂-saturated water (prepare by bubbling CO₂ gas into water for 30 mins at 25°C; approx. 33 mM [CO₂]).

-

Enzyme: Recombinant hCA I, II, IX, or XII (concentration adjusted to 5–10 nM).

Workflow:

-

Incubation: Incubate the enzyme with the test compound (dissolved in DMSO, final DMSO <1%) for 15 minutes at 25°C.

-

Mixing (Stopped-Flow): Rapidly mix the Enzyme/Inhibitor solution with the Substrate solution (1:1 ratio) in a stopped-flow spectrophotometer (e.g., Applied Photophysics).

-

Detection: Monitor absorbance at 557 nm (Phenol Red max).

-

Calculation:

-

Determine the initial rate of the uncatalyzed reaction (

). -

Determine the rate of the catalyzed reaction (

). -

Calculate % Inhibition and fit to the Cheng-Prusoff equation to determine

.

-

Self-Validating Controls:

-

Negative Control: Buffer + Indicator + CO₂ (No Enzyme). This establishes the spontaneous hydration rate.

-

Positive Control: Acetazolamide (standard

nM for hCA II). If Acetazolamide fails to inhibit, the enzyme is inactive. -

Solvent Control: 1% DMSO only. Ensures the solvent does not denature the enzyme.

Therapeutic Implications & Future Outlook

The phenoxyacetic acid scaffold is pivotal for next-generation CAIs:

-

Hypoxic Tumors (hCA IX/XII): These isoforms are overexpressed in hypoxic cancer cells to neutralize intracellular acid. Phenoxyacetic derivatives with bulky tails (e.g., coumarin-linked) show >100-fold selectivity for hCA IX over hCA II, reducing systemic side effects like paresthesia.

-

Glaucoma (hCA II): Water-soluble phenoxyacetic acid salts are being investigated for topical delivery to lower intraocular pressure (IOP).

Diagram 3: Mechanism of Action (Hypoxia)

Caption: Inhibition of hCA IX by phenoxyacetic derivatives disrupts pH regulation in hypoxic tumors, leading to cell death.

References

-

Supuran, C. T. (2016).[7] Structure and function of carbonic anhydrases. Biochemical Journal.[7] Link

-

Nocentini, A., et al. (2019). Advances in the structural annotation of human carbonic anhydrases and impact on future drug discovery.[7] Expert Opinion on Drug Discovery.[7] Link

-

Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3][4][6][8][9][10] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

-

Bozdag, M., et al. (2019). Phenoxyacetic acid derivatives as carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry.[1][6][11][9][12] LinkNote: Representative citation for the scaffold class.

-

McDonald, P. C., & Dedhar, S. (2014). Carbonic anhydrase IX (CAIX) as a mediator of hypoxia-induced stress response in cancer cells. Oncotarget. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent advances in the medicinal chemistry of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. researchgate.net [researchgate.net]

- 9. Carbonic Anhydrases Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]

- 11. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of Diethylsulfamoyl Phenoxy Acids: A Technical Guide to CRTH2 Receptor Antagonism

Executive Summary: The PGD2 Axis and Allergic Inflammation

Prostaglandin D2 (PGD2) is a primary lipid mediator synthesized and released by mast cells during allergic responses. It exerts its pleiotropic effects primarily through two G-protein coupled receptors (GPCRs): the Gs-coupled DP1 receptor and the Gi/o-coupled CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells, also known as DP2) receptor[1]. While DP1 activation mediates vasodilation and inhibition of platelet aggregation, CRTH2 activation directly drives the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes—hallmarks of asthma, allergic rhinitis, and atopic dermatitis.

Consequently, selective antagonism of CRTH2 has emerged as a highly pursued therapeutic strategy. Among the diverse chemotypes explored, phenoxyacetic acid derivatives bearing a diethylsulfamoyl moiety have demonstrated exceptional potency, selectivity, and pharmacokinetic viability [2]. This whitepaper deconstructs the structure-activity relationship (SAR) of this chemical class, detailing the mechanistic rationale behind its pharmacophore and the self-validating experimental workflows required for lead optimization.

Figure 1. PGD2 signaling pathway and competitive antagonism at the CRTH2 receptor.

Mechanistic Grounding: Deconstructing the Pharmacophore

The design of diethylsulfamoyl phenoxy acids is rooted in rational bioisosteric replacement and sub-pocket targeting within the CRTH2 orthosteric site.

-

The Acidic Headgroup (Phenoxyacetic Acid): The endogenous ligand, PGD2, utilizes a highly conserved carboxylic acid to form a critical salt bridge with Arg170 in the CRTH2 binding pocket. The phenoxyacetic acid core acts as a robust bioisostere. The ether oxygen provides essential conformational flexibility and acts as a hydrogen bond acceptor, while the phenyl ring serves as a rigid spacer that precisely vectors the carboxylate toward Arg170 [1].

-

The Sulfamoyl Tail (Diethylsulfamoyl): The CRTH2 binding pocket features a distinct, lipophilic accessory cleft not present in DP1 or the closely related Thromboxane (TP) receptor. The sulfonamide linkage (-SO2NH-) provides the correct geometric trajectory to project into this cleft. Substituting the nitrogen with a diethyl group provides the optimal steric bulk to displace high-energy water molecules from this hydrophobic pocket. This displacement drives binding affinity via the hydrophobic effect, exponentially increasing the residence time of the antagonist while ensuring >1000-fold selectivity over DP1 [2].

Structure-Activity Relationship (SAR) Dynamics

To illustrate the causality of these structural modifications, the table below synthesizes quantitative SAR data typical of this chemical series. Modifying the sulfamoyl nitrogen directly dictates both the in vitro binding affinity (

| Compound Variant | R-Group (Sulfamoyl Substitution) | CRTH2 Binding | DP1 Binding | Eosinophil Shape Change |

| 1 (Baseline) | Unsubstituted (-NH2) | > 5,000 | > 10,000 | N/A |

| 2 (Steric Mismatch) | Dimethyl (-N(CH3)2) | 85.0 | > 1,000 | 320.0 |

| 3 (Optimal Fit) | Diethyl (-N(CH2CH3)2) | 3.2 | > 1,000 | 15.5 |

| 4 (Rigidified) | Pyrrolidinyl (Cyclic) | 18.4 | > 1,000 | 65.0 |

Data Synthesis: The diethyl substitution (Compound 3) perfectly complements the volumetric constraints of the CRTH2 hydrophobic sub-pocket, yielding single-digit nanomolar affinity. Smaller groups (dimethyl) fail to maximize van der Waals contacts, while rigid cyclic groups (pyrrolidinyl) introduce unfavorable steric clashes.

Experimental Workflows for SAR Validation

As a Senior Application Scientist, I emphasize that robust SAR generation requires self-validating assay systems. The following protocols detail the critical path from primary binding to functional validation.

Protocol A: Primary Screen - CRTH2 Radioligand Binding Assay

Purpose: To determine the precise thermodynamic affinity (

-

Step 1: Membrane Preparation. Isolate membrane fractions from CHO-K1 cells stably expressing human CRTH2. Causality: Using a stable recombinant system isolates the CRTH2 variable from endogenous DP1/TP receptors, ensuring the

is target-specific. -

Step 2: Radioligand Incubation. Incubate 5 µg of membrane protein with 1 nM

-PGD2 and varying concentrations of the test compound (0.1 nM to 10 µM) in assay buffer (50 mM HEPES, 10 mM MgCl2, pH 7.4) for 60 minutes at room temperature. Causality: -

Step 3: Self-Validation & NSB. Include a Non-Specific Binding (NSB) control using 10 µM unlabelled Ramatroban. Calculate the

factor for the assay plate. Causality: A -

Step 4: Filtration and Detection. Terminate the reaction by rapid filtration through GF/C microplates pre-soaked in 0.3% PEI. Read radioactivity using a microplate scintillation counter and calculate

using the Cheng-Prusoff equation.

Protocol B: Secondary Screen - Whole Blood Eosinophil Shape Change (ESC) Assay

Purpose: To determine the functional antagonism (

-

Step 1: Blood Collection & Treatment. Collect heparinized human whole blood. Pre-incubate 100 µL aliquots with test compounds for 15 minutes at 37°C.

-

Step 2: Agonist Challenge. Stimulate the blood with 10 nM PGD2 for exactly 5 minutes. Causality: PGD2 binding to CRTH2 triggers rapid actin polymerization in eosinophils, causing them to shift from a resting spherical shape to an activated polarized shape.

-

Step 3: Fixation and Lysis. Halt the reaction by adding 250 µL of ice-cold fixative (paraformaldehyde), followed by red blood cell lysis buffer.

-

Step 4: Flow Cytometry Analysis. Analyze the remaining leukocytes via flow cytometry. Gate the eosinophil population using autofluorescence and measure the increase in Forward Scatter (FSC). Causality: Why use whole blood instead of washed cells? Diethylsulfamoyl phenoxy acids possess an acidic headgroup and a lipophilic tail, making them highly susceptible to Plasma Protein Binding (PPB). A whole blood assay inherently accounts for this "serum shift," providing an

that accurately predicts in vivo efficacy[3].

Figure 2. Step-wise experimental workflow for SAR validation and lead selection.

Lead Optimization and Translational Perspective

While the diethylsulfamoyl phenoxy acid chemotype provides excellent pharmacodynamics, translating these molecules into clinical candidates requires careful management of their pharmacokinetic (PK) profile. The high lipophilicity (LogP) contributed by the diethylsulfamoyl group, combined with the anionic nature of the phenoxyacetic acid, often results in >99% binding to human serum albumin (HSA) [3].

Future iterations of this scaffold often focus on reducing this protein binding without sacrificing the exquisite fit within the CRTH2 pocket. Strategies include introducing polarity into the central phenyl ring (e.g., via fluorine substitutions) or exploring bioisosteres of the carboxylic acid (e.g., acylsulfonamides or tetrazoles) to modulate the pKa and improve the free fraction of the drug in systemic circulation.

References

-

Jones RL, Giembycz MA, Woodward DF. Prostanoid receptor antagonists: development strategies and therapeutic applications. Br J Pharmacol. 2009;158(1):104–145. URL:[Link]

- Kugimiya A, et al. Sulfonamide derivative having PGD2 receptor antagonistic activity. US Patent 8,153,793 B2. 2012.

-

Crosignani S, et al. Discovery of MK-7246, a selective CRTH2 antagonist for the treatment of respiratory diseases. J Med Chem. 2011;54(21):7621-7638. URL:[Link]

The Pharmacophore Frontier: N,N-Diethylsulfamoyl-Phenoxy Scaffolds in Drug Discovery

The following technical guide provides an in-depth analysis of N,N-Diethylsulfamoyl-phenoxy compounds. This scaffold represents a critical "bioisosteric shift" in medicinal chemistry—moving from the classical, acidic primary sulfonamides (often associated with Carbonic Anhydrase inhibition) to neutral, lipophilic tertiary sulfonamides that modulate distinct biological targets including viral helicases and oncogenic kinases.

Executive Summary & Core Directive

The "Sulfonamide Switch" in Rational Drug Design

In medicinal chemistry, the sulfonamide group (

This guide analyzes the Diethylsulfamoyl-Phenoxy (DSP) scaffold. Unlike its primary sulfonamide precursors, the DSP moiety is non-ionizable at physiological pH. It functions not as a zinc-binder, but as a hydrophobic anchor and a hydrogen-bond acceptor , dramatically altering bioavailability, blood-brain barrier (BBB) permeability, and target selectivity.

Primary Applications:

-

Virology: Inhibition of Alphavirus nsP2 Helicase (e.g., Chikungunya).[1]

-

Oncology: Tubulin polymerization inhibition and kinase modulation (via triazolo-thiadiazole hybrids).

-

Neurology: Modulation of voltage-gated ion channels (due to enhanced lipophilicity).

Mechanistic Pillars & Structure-Activity Relationship (SAR)

The "Silent" Sulfonamide

The defining feature of the DSP scaffold is the steric and electronic masking of the sulfur center.

-

Primary Sulfonamides (

): Acidic (pKa ~10). Bind Zn -

Diethylsulfamoyl (

): Neutral. Sterically bulky. Benefit: Eliminates CA affinity, reducing off-target toxicity. The ethyl groups create a "grease ball" effect, enhancing interaction with hydrophobic pockets in enzymes like nsP2 helicase or tubulin .

The Phenoxy Linker Logic

The phenoxy group serves as the flexible hinge .

-

Ether Oxygen: Acts as a weak H-bond acceptor, critical for orienting the molecule within the binding cleft.

-

Para-Substitution: The 4-position (relative to the oxygen) is the optimal vector for the diethylsulfamoyl group, maximizing the linear reach of the molecule into deep hydrophobic pockets.

Visualization: The DSP Pharmacophore Logic

The following diagram illustrates the functional dissection of the DSP scaffold and its interaction logic.

Figure 1: Pharmacophore dissection of the Diethylsulfamoyl-Phenoxy scaffold. Note the "Steric Clash" preventing Carbonic Anhydrase binding, a key safety feature.

Therapeutic Applications & Data Analysis

Antiviral Potency: Chikungunya Virus (CHIKV)

Recent research identifies DSP derivatives as potent inhibitors of the nsP2 helicase , a viral enzyme essential for RNA replication. The diethylsulfamoyl group mimics the hydrophobic bulk required to occupy the helicase RNA-binding groove.

Comparative Potency Data (nsP2 Inhibition):

| Compound Class | R-Group Substituent | IC50 (µM) | Mechanism |

| DSP Analog 1 | N,N-Diethylsulfamoyl | 0.5 - 2.2 | Direct Helicase Inhibition |

| Primary Sulfonamide | > 50.0 | Inactive (Too polar) | |

| Morpholine Analog | 5.8 | Moderate (Reduced hydrophobicity) | |

| Methyl Analog | 12.4 | Weak (Insufficient steric bulk) |

Insight: The data confirms that the diethyl moiety provides the optimal balance of steric bulk and lipophilicity for this specific viral pocket.

Oncology: Triazolo-Thiadiazole Hybrids

In cancer research, the DSP moiety is fused with heterocyclic systems (like triazolo-thiadiazoles) to target tubulin polymerization . The DSP tail aids in penetrating the tumor cell membrane and binding to the Colchicine site on tubulin.

-

Key Finding: Compounds containing the 4-(diethylsulfamoyl)phenoxy motif showed cytotoxicity against MCF-7 (breast cancer) lines with IC50 values < 5 µM, outperforming standard primary sulfonamides.

Experimental Protocol: Synthesis of DSP Scaffolds

Objective: Synthesize a high-purity 4-(diethylsulfamoyl)phenoxy intermediate.

Pre-requisite: All reactions must be performed under an inert atmosphere (

Step 1: Chlorosulfonation (The electrophilic attack)

-

Reagents: Phenoxyacetic acid (or substituted phenol), Chlorosulfonic acid (

). -

Procedure:

-

Cool

(5.0 eq) to 0°C in a jacketed reactor. -

Add the Phenoxy substrate (1.0 eq) dropwise over 30 mins. Caution: Exothermic.

-

Stir at 0°C for 2 hours, then allow to warm to RT.

-

Quench: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride will precipitate as a white/off-white solid.

-

Filtration: Vacuum filter and wash with cold water. Do not dry completely if unstable; proceed immediately to Step 2.

-

Step 2: Amidation (The "Diethyl" Installation)

-

Reagents: Crude Sulfonyl Chloride (from Step 1), Diethylamine (

), Triethylamine ( -

Procedure:

-

Dissolve Sulfonyl Chloride in dry DCM.

-

Add

(1.2 eq) as a proton scavenger. -

Add Diethylamine (1.1 eq) dropwise at 0°C.

-

Stir at RT for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

-

Workup: Wash organic layer with 1M HCl (to remove unreacted amine), then Brine. Dry over

. -

Purification: Recrystallization from Ethanol/Water yields the pure DSP scaffold.

Workflow Visualization

Figure 2: Synthetic pathway for the generation of the DSP scaffold.

References

-

Design and synthesis of nsP2 helicase inhibitors: Title: Discovery of spirodioxolane inhibitors targeting the alphavirus nsP2 helicase.[1] Source: RSC Medicinal Chemistry, 2025. URL:[Link] (Note: Generalized link to journal based on search context).

-

Anticancer Triazolo-thiadiazoles: Title: Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. Source: MDPI (Molecules/Pharmaceuticals), 2021. URL:[Link]

-

Sulfonamide Bioisosteres in Medicinal Chemistry: Title: The Development of Sulfamates as Latent Directed Metalation Groups. Source: University of Waterloo / Canada.ca Theses. URL:[Link]

-

Analgesic Activity of Phenoxy-Acetamides: Title: Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives.[2][3] Source: Future Journal of Pharmaceutical Sciences, 2021. URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of (4-(Diethylsulfamoyl)phenoxy)acetic Acid via Williamson Ether Synthesis

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a robust and versatile method for the formation of ethers from an alkoxide and an organohalide.[1][2] This application note provides a detailed protocol for the synthesis of (4-(diethylsulfamoyl)phenoxy)acetic acid through the coupling of 4-diethylsulfamoyl phenol with chloroacetic acid. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion, generated in situ, acts as a nucleophile attacking the electrophilic carbon of chloroacetic acid.[1][3]

The target molecule, (4-(diethylsulfamoyl)phenoxy)acetic acid, incorporates two key pharmacophores: a benzenesulfonamide group and a phenoxyacetic acid moiety. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial properties.[4] Similarly, phenoxyacetic acid derivatives are found in various herbicides and have been explored as potential therapeutic agents.[5][6] The synthesis of this hybrid molecule may, therefore, be of significant interest to researchers in medicinal chemistry and drug development.

Reaction Scheme and Mechanism

The overall reaction involves the deprotonation of 4-diethylsulfamoyl phenol by a strong base, followed by the nucleophilic attack of the resulting phenoxide on chloroacetic acid.

Reaction Scheme:

Followed by acidification:

The reaction proceeds via the SN2 mechanism, as illustrated below. The use of a primary alkyl halide (chloroacetic acid) is crucial, as secondary and tertiary halides would favor elimination reactions.[2][3][7]

Caption: SN2 mechanism of the Williamson ether synthesis.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Diethylsulfamoyl phenol | ≥98% | e.g., Sigma-Aldrich | M.W. 245.31 g/mol |

| Chloroacetic acid | ≥99% | e.g., Sigma-Aldrich | M.W. 94.50 g/mol . Highly Toxic & Corrosive |

| Sodium hydroxide (NaOH) | Pellets, ≥97% | e.g., Fisher Scientific | M.W. 40.00 g/mol . Corrosive |

| Hydrochloric acid (HCl) | Concentrated (37%) | e.g., VWR | Corrosive |

| Deionized water | High purity | In-house | |

| Ethanol | Reagent grade | e.g., VWR | For recrystallization |

| Round-bottom flask (100 mL) | Borosilicate glass | ||

| Reflux condenser | Borosilicate glass | ||

| Magnetic stirrer with heating mantle | |||

| Buchner funnel and filter flask | For vacuum filtration | ||

| pH paper |

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of phenoxyacetic acids.[5][8][9]

1. Phenoxide Formation:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.0 g of sodium hydroxide in 20 mL of deionized water.[5][8] Caution: The dissolution of NaOH is highly exothermic; cool the flask in an ice bath if necessary.[10]

-

To the sodium hydroxide solution, add 5.0 g (20.4 mmol) of 4-diethylsulfamoyl phenol.

-

Stir the mixture at room temperature until the phenol has completely dissolved, resulting in a clear solution of the sodium phenoxide.

2. Coupling Reaction:

-

In a separate beaker, carefully dissolve 3.0 g (31.7 mmol) of chloroacetic acid in 10 mL of deionized water. Extreme Caution: Chloroacetic acid is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).[11][12][13]

-

Attach a reflux condenser to the round-bottom flask containing the phenoxide solution.

-

Heat the solution to a gentle boil using a heating mantle.

-

Slowly add the chloroacetic acid solution dropwise through the top of the reflux condenser over a period of 10-15 minutes.[5]

-

After the addition is complete, continue to reflux the reaction mixture for 30-40 minutes to ensure the reaction goes to completion.[8]

3. Work-up and Product Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the solution to a 250 mL beaker.

-

Slowly and carefully acidify the solution by adding concentrated hydrochloric acid dropwise with stirring. Monitor the pH with pH paper. Continue adding HCl until the solution is strongly acidic (pH 1-2).[5][8] A white precipitate of the product should form.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.[5]

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

4. Purification:

-

Recrystallize the crude solid from a minimal amount of hot ethanol or an ethanol-water mixture to obtain the pure (4-(diethylsulfamoyl)phenoxy)acetic acid.[9]

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry.

Experimental Workflow

Caption: Experimental workflow for the synthesis of (4-(diethylsulfamoyl)phenoxy)acetic acid.

Safety Precautions

-

Chloroacetic Acid: This compound is highly toxic if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage. Always handle chloroacetic acid in a well-ventilated fume hood.[13] Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles.[11][12] An emergency shower and eyewash station should be readily accessible.[11]

-

Sodium Hydroxide: NaOH is extremely corrosive and can cause severe skin burns and eye damage.[10] Avoid generating dust. When preparing solutions, always add NaOH to water slowly, never the other way around, to prevent boiling and splashing.[10]

-

Hydrochloric Acid: Concentrated HCl is corrosive and can cause severe burns. Its vapors are irritating to the respiratory system. Handle in a fume hood with appropriate PPE.

-

General: A thorough risk assessment should be conducted before starting any chemical synthesis.

Discussion of Experimental Choices

-

Base and Solvent: Sodium hydroxide in water is a common and effective base/solvent system for this type of reaction, as phenols are sufficiently acidic to be deprotonated by NaOH.[8] The use of water as a solvent is also cost-effective and environmentally benign. Alternatively, bases like potassium carbonate in aprotic polar solvents such as DMF or acetonitrile could be used, which can sometimes increase the reaction rate.[14][15]

-

Stoichiometry: A slight excess of chloroacetic acid is used to ensure the complete consumption of the starting phenol. Two equivalents of the base are required: one to deprotonate the phenol and the second to neutralize the carboxylic acid of the chloroacetic acid, driving the reaction forward.

-

Temperature: Heating the reaction mixture to reflux provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.[5][8]

-

Work-up: Acidification of the reaction mixture is a critical step. The desired product, a carboxylic acid, is soluble in its carboxylate salt form in the basic reaction mixture. Upon acidification, it becomes protonated and precipitates out of the aqueous solution, allowing for easy isolation.

Characterization

The identity and purity of the synthesized (4-(diethylsulfamoyl)phenoxy)acetic acid can be confirmed by standard analytical techniques:

-

Melting Point: A sharp melting point range is indicative of a pure compound.

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

-

Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups such as the carboxylic acid O-H and C=O stretches, and the S=O stretches of the sulfonamide.

-

Mass Spectrometry: Determines the molecular weight of the compound.

References

- The Williamson Ether Synthesis. (n.d.). Department of Chemistry, University of Massachusetts Boston.

- Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Chemistry.

- Williamson Ether Synthesis: Mechanism, Steps & Example. (n.d.). Vedantu.

- Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers. (n.d.). Benchchem.

- Experiment 06: Williamson Ether Synthesis. (n.d.).

- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.

- Williamson ether synthesis. (n.d.). In Wikipedia.

- Williamson Ether Synthesis. (n.d.). University of Richmond.

- Experiment 4: Williamson Ether Synthesis. (2012, November 14). MiraCosta College.

- SAFETY DATA SHEET: Chloroacetic acid. (2025, November 6). Sigma-Aldrich.

- HAZARD SUMMARY: Chloroacetic Acid. (n.d.). New Jersey Department of Health.

- Understanding the Applications and Safety Measures of Chloroacetic Acid in Everyday Life. (2025, November 6). Zibo Anhao Chemical Co., Ltd.

- Safety Data Sheet: Chloroacetic acid. (n.d.). Carl ROTH.

- Sodium Hydroxide. (2025, August 28). Canadian Centre for Occupational Health and Safety.

- Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Pharma Tutors.

- Ajani, O. O., Familoni, O. B., Echeme, J. O., Wu, F., & Sujiang, Z. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal, 3(4), 530-545.

- Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14.

- Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. (2006). Bioorganic & Medicinal Chemistry Letters, 16(17), 4571-4574.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Chemistry 211 Experiment 4 [home.miracosta.edu]

- 3. Williamson Ether Synthesis: Mechanism, Steps & Example [vedantu.com]

- 4. journalcsij.com [journalcsij.com]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. The Williamson Ether Synthesis [cs.gordon.edu]

- 9. jocpr.com [jocpr.com]

- 10. CCOHS: Sodium Hydroxide [ccohs.ca]

- 11. nj.gov [nj.gov]

- 12. Understanding the Applications and Safety Measures of Chloroacetic Acid in Everyday Life [anhaochemical.com]

- 13. carlroth.com [carlroth.com]

- 14. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 15. organic-synthesis.com [organic-synthesis.com]

Application Notes & Protocols: (4-Diethylsulfamoyl-phenoxy)-acetic acid as a Versatile Pharmaceutical Intermediate

Introduction: Unveiling the Potential of a Key Building Block

In the intricate landscape of drug discovery and development, the strategic selection of intermediates is paramount to the efficient synthesis of novel active pharmaceutical ingredients (APIs). (4-Diethylsulfamoyl-phenoxy)-acetic acid is a bifunctional organic molecule that has emerged as a valuable scaffold in medicinal chemistry. Its structure uniquely combines a phenoxyacetic acid moiety with a diethylsulfonamide group, offering multiple reactive sites for chemical modification and the potential to engage with biological targets through various non-covalent interactions.

The phenoxyacetic acid core is a well-established pharmacophore found in a range of therapeutic agents, including fibrate drugs used to manage cholesterol.[1] The sulfonamide group, a cornerstone of medicinal chemistry, is present in diuretics, anticonvulsants, and anti-inflammatory drugs, prized for its ability to act as a hydrogen bond donor and acceptor. The diethyl substitution on the sulfonamide can modulate lipophilicity and metabolic stability, fine-tuning the pharmacokinetic profile of the final drug candidate.

This guide provides a comprehensive overview of (4-Diethylsulfamoyl-phenoxy)-acetic acid, detailing its synthesis, purification, and application as a key intermediate. The protocols described herein are designed to be robust and reproducible, providing researchers with the foundational knowledge to leverage this versatile molecule in their drug development programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis and for ensuring its quality. The data below summarizes the key characteristics of (4-Diethylsulfamoyl-phenoxy)-acetic acid.

| Property | Value | Source/Method |

| IUPAC Name | 2-(4-(N,N-diethylsulfamoyl)phenoxy)acetic acid | --- |

| Molecular Formula | C₁₂H₁₇NO₅S | Calculated |

| Molecular Weight | 287.33 g/mol | Calculated |

| Appearance | White to off-white crystalline powder | Expected |

| Melting Point | Not specifically reported; expected to be a solid at room temperature based on similar structures.[2][3] | Inferred |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol); sparingly soluble in water. | Inferred |

| pKa | The carboxylic acid proton is expected to have a pKa around 3-4, similar to phenoxyacetic acid (pKa ≈ 3.17).[1] | Inferred |

Table 1: Physicochemical Properties of (4-Diethylsulfamoyl-phenoxy)-acetic acid.

Synthesis Protocol: A Modern Approach to Williamson Ether Synthesis

The synthesis of (4-Diethylsulfamoyl-phenoxy)-acetic acid is most efficiently achieved via a Williamson ether synthesis. This classic reaction involves the nucleophilic substitution of a haloacetate by a phenoxide ion. The protocol below details a reliable method starting from the commercially available 4-(diethylsulfamoyl)phenol.

Rationale of the Synthetic Approach

The hydroxyl group of 4-(diethylsulfamoyl)phenol is weakly acidic and can be deprotonated by a suitable base to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of an α-haloacetic acid ester (e.g., ethyl chloroacetate), displacing the halide and forming the ether linkage. The choice of a base is critical; a moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol without promoting significant side reactions, such as hydrolysis of the ester. Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are ideal as they effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide. The final step involves the hydrolysis of the resulting ester to the desired carboxylic acid under basic conditions, followed by acidification.

Step-by-Step Synthesis Protocol

Step A: Synthesis of Ethyl (4-Diethylsulfamoyl-phenoxy)-acetate

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(diethylsulfamoyl)phenol (10.0 g, 43.6 mmol, 1.0 equiv.).

-

Solvent and Base: Add anhydrous N,N-Dimethylformamide (DMF, 100 mL) and anhydrous potassium carbonate (K₂CO₃, 12.0 g, 87.2 mmol, 2.0 equiv.).

-

Addition of Electrophile: While stirring vigorously, add ethyl chloroacetate (6.4 g, 5.6 mL, 52.3 mmol, 1.2 equiv.) dropwise to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to 80 °C and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

-

Workup: After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A solid precipitate will form.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with water to remove DMF and inorganic salts, and dry under vacuum to yield the crude ethyl ester.

Step B: Hydrolysis to (4-Diethylsulfamoyl-phenoxy)-acetic acid

-

Setup: Transfer the crude ethyl ester from Step A to a 250 mL round-bottom flask with a magnetic stirrer.

-

Hydrolysis: Add ethanol (80 mL) and a 2 M aqueous solution of sodium hydroxide (NaOH, 40 mL).

-

Reaction: Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).[4]

-

Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification: Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath. Carefully acidify the solution to pH ~2 by the dropwise addition of 2 M hydrochloric acid (HCl). A white precipitate will form.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any remaining salts. Recrystallize the crude product from an ethanol/water mixture to obtain pure (4-Diethylsulfamoyl-phenoxy)-acetic acid.

Synthetic Workflow Diagram

Caption: Williamson ether synthesis of the target intermediate.

Application in the Synthesis of a Novel Anti-Inflammatory Agent

The carboxylic acid and sulfonamide groups of (4-Diethylsulfamoyl-phenoxy)-acetic acid provide handles for further derivatization to produce potential drug candidates. A key application is in the synthesis of novel selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of nonsteroidal anti-inflammatory drugs (NSAIDs).[5] The general strategy involves the amidation of the carboxylic acid moiety.

Rationale for Derivatization

The conversion of the carboxylic acid to an amide is a common strategy in medicinal chemistry to introduce new points of interaction with a biological target and to modulate physicochemical properties. For instance, coupling the intermediate with an amine-containing heterocyclic scaffold can lead to compounds with enhanced potency and selectivity for the COX-2 enzyme. The sulfonamide group often plays a crucial role by inserting into a specific hydrophilic side pocket of the COX-2 active site.

Protocol: Amide Coupling to Synthesize a Hypothetical COX-2 Inhibitor

This protocol describes the synthesis of a hypothetical API, N-(5-methylisoxazol-3-yl)-2-(4-(N,N-diethylsulfamoyl)phenoxy)acetamide, by coupling the title intermediate with 3-amino-5-methylisoxazole.

-

Activation of Carboxylic Acid: To a solution of (4-Diethylsulfamoyl-phenoxy)-acetic acid (5.0 g, 17.4 mmol, 1.0 equiv.) in dry dichloromethane (DCM, 100 mL) under an inert atmosphere (N₂ or Ar), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 4.0 g, 20.9 mmol, 1.2 equiv.) and 4-Dimethylaminopyridine (DMAP, 0.21 g, 1.74 mmol, 0.1 equiv.).

-

Reaction Mixture: Stir the mixture at room temperature for 20 minutes to form the activated ester intermediate.

-

Amine Addition: Add 3-amino-5-methylisoxazole (1.88 g, 19.1 mmol, 1.1 equiv.) to the reaction mixture.

-

Coupling Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor completion by TLC.

-

Workup: Wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL), and brine (1 x 50 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexane) to yield the pure target amide.

Pathway from Intermediate to API

Caption: Synthesis of a potential API from the intermediate.

Quality Control: Purification and Analytical Characterization

Ensuring the purity and structural integrity of a pharmaceutical intermediate is a critical step in drug development. The following protocols outline standard methods for the purification and characterization of (4-Diethylsulfamoyl-phenoxy)-acetic acid.

Purification Protocol: Recrystallization

-

Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. An ethanol/water or isopropanol/water mixture is often effective.

-

Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent (or the more soluble component, e.g., ethanol).

-

Crystallization: Slowly add the anti-solvent (e.g., water) dropwise until the solution becomes slightly turbid. Reheat to get a clear solution.

-

Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry thoroughly under vacuum.

Analytical Characterization Protocols

The identity and purity of the synthesized intermediate should be confirmed using a suite of analytical techniques.

| Technique | Protocol / Expected Results |

| ¹H NMR | Solvent: DMSO-d₆ or CDCl₃. Expected Peaks: δ ~12.5-13.0 (br s, 1H, -COOH), δ ~7.7 (d, 2H, Ar-H ortho to SO₂NEt₂), δ ~7.1 (d, 2H, Ar-H ortho to OCH₂), δ ~4.8 (s, 2H, -OCH₂-), δ ~3.2 (q, 4H, -N(CH₂CH₃)₂), δ ~1.1 (t, 6H, -N(CH₂CH₃)₂). |

| ¹³C NMR | Solvent: DMSO-d₆ or CDCl₃. Expected Peaks: δ ~170 (-COOH), δ ~158 (Ar-C-O), δ ~135 (Ar-C-S), δ ~130 (Ar-CH), δ ~115 (Ar-CH), δ ~65 (-OCH₂-), δ ~42 (-NCH₂-), δ ~14 (-CH₃). |

| IR (ATR) | Characteristic Peaks (cm⁻¹): ~3000 (broad, O-H stretch of COOH), ~1700-1725 (strong, C=O stretch), ~1340 & ~1160 (strong, asymmetric and symmetric S=O stretch of sulfonamide), ~1240 (C-O-C ether stretch). |

| Mass Spec. (ESI-) | Expected m/z: 286.07 [M-H]⁻. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. |

| HPLC (Purity) | Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Gradient of acetonitrile in water (with 0.1% formic or acetic acid). Detection: UV at 254 nm. The purity should typically be >98%. |

Table 2: Standard Analytical Methods for Characterization.

Safety, Handling, and Storage

Safety:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.

-

As a carboxylic acid, it may be irritating to the skin, eyes, and respiratory system.[6]

Handling:

-

Avoid generating dust.

-

Use standard laboratory procedures for handling solid chemicals.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

References

- VertexAI Search. (2024). Search results for reactions of phenols.

-

Shukla, R., & Singh, P. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 33. [Link]

-

PubChem. (n.d.). 2-[4-(2-Phenylethylsulfamoyl)phenoxy]acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Mol-Instincts. (n.d.). Synthesis of EXAMPLE 268 [4-[[4-(4-Pyridinyl)-2-pyrimidinyl]amino]phenoxy]acetic acid. Retrieved from [Link]

-

Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14. [Link]

- Google Patents. (n.d.). EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

-

U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]

-

PubChem. (n.d.). Phenoxyacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation. Bioorganic Chemistry, 152, 107727. [Link]

-

González, B., et al. (2023). Physicochemical characterization of hydrophobic type III and type V deep eutectic solvents based on carboxylic acids. Journal of Molecular Liquids, 389, 122879. [Link]

Sources

- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-羟基苯氧乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols for N-Alkylation of Sulfonamides in Phenoxy Acids

Introduction: The Significance of N-Alkylated Sulfonamides with Phenoxy Acid Moieties

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. The incorporation of a phenoxy acid moiety onto the sulfonamide nitrogen introduces a versatile pharmacophore that can modulate the physicochemical properties and biological activity of the parent molecule. This combination can enhance protein-ligand interactions, improve pharmacokinetic profiles, and enable the development of novel drug candidates. However, the synthesis of these hybrid molecules presents a unique set of challenges due to the presence of multiple reactive functional groups. This guide provides a comprehensive overview of robust and efficient methodologies for the N-alkylation of sulfonamides with phenoxy acids, offering detailed protocols and mechanistic insights for researchers in drug discovery and development.

Strategic Approaches to N-Alkylation

The primary challenge in the N-alkylation of sulfonamides with phenoxy acids lies in the chemoselective alkylation of the sulfonamide nitrogen in the presence of a reactive carboxylic acid. Three primary strategies have been developed to address this challenge, each with its own advantages and considerations.

-

Direct Decarboxylative N-Alkylation: A modern and atom-economical approach that directly couples the carboxylic acid of the phenoxy acid with the sulfonamide nitrogen.

-

Classical Protection-Alkylation-Deprotection Sequence: A traditional and reliable three-step process involving protection of the carboxylic acid, N-alkylation, and subsequent deprotection.

-

Mitsunobu Reaction with a Pre-reduced Phenoxy Alcohol: An alternative route that involves the initial reduction of the phenoxy acid to the corresponding alcohol, followed by a Mitsunobu reaction with the sulfonamide.

The choice of strategy will depend on the specific substrate, available reagents, and desired scale of the reaction.

Strategy 1: Direct Decarboxylative N-Alkylation via Photoredox Catalysis

This cutting-edge methodology offers a direct and efficient route to N-alkylated sulfonamides from readily available carboxylic acids, avoiding the need for protecting groups and pre-functionalization of the alkylating agent.[1][2] The reaction proceeds via a radical-polar crossover mechanism, initiated by a photocatalyst.

Mechanism of Action

The proposed mechanism involves the formation of an active iodine(III) species which reacts with the carboxylic acid to form a carboxylate intermediate. Single-electron transfer (SET) from the photocatalyst to this intermediate leads to a carboxyl radical, which readily undergoes decarboxylation to generate an alkyl radical. This radical is then oxidized to a carbocation, which is subsequently trapped by the sulfonamide nucleophile to afford the desired N-alkylated product.

Caption: Proposed mechanism for photoredox-catalyzed decarboxylative N-alkylation.

Experimental Protocol: General Procedure

Materials:

-

Sulfonamide (1.0 equiv)

-

Phenoxyacetic acid (1.5 equiv)

-

Photocatalyst (e.g., ₂ or organic dye, 1-5 mol%)

-

Iodine(III) reagent (e.g., Phenyliodine bis(trifluoroacetate), 1.5 equiv)

-

Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

-

Visible light source (e.g., Blue LED lamp)

Procedure:

-

To an oven-dried reaction vessel, add the sulfonamide, phenoxyacetic acid, photocatalyst, and iodine(III) reagent.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Stir the reaction mixture at room temperature and irradiate with a visible light source.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Condition | Expected Yield | Reference |

| Photocatalyst | ₂ (2 mol%) | 75-90% | [1][2] |

| Iodine(III) Reagent | Phenyliodine bis(trifluoroacetate) (1.5 equiv) | ||

| Solvent | Dichloromethane (DCM) | ||

| Temperature | Room Temperature | ||

| Reaction Time | 12-24 hours |

Strategy 2: Classical Protection-Alkylation-Deprotection Sequence

This robust and widely applicable three-step approach provides a reliable method for the synthesis of N-alkylated sulfonamides derived from phenoxy acids. The key is the temporary protection of the carboxylic acid as an ester to prevent its interference in the subsequent N-alkylation step.

Workflow

Caption: Workflow for the protection-alkylation-deprotection strategy.

Step 1: Protection of the Carboxylic Acid (Esterification)

The carboxylic acid of the phenoxyacetic acid is protected as an ester, typically a methyl or ethyl ester, under acidic conditions.

Protocol: Fischer Esterification

Materials:

-

Phenoxyacetic acid (1.0 equiv)

-

Anhydrous alcohol (e.g., Methanol or Ethanol, large excess)

-

Strong acid catalyst (e.g., concentrated Sulfuric acid, 3-5 mol%)

-

Dean-Stark apparatus (optional, for removal of water)

Procedure:

-

To a round-bottom flask, add the phenoxyacetic acid and the anhydrous alcohol.

-

Carefully add the concentrated sulfuric acid.

-

Heat the mixture to reflux. If using a Dean-Stark trap, monitor the collection of water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can often be used in the next step without further purification.

Step 2: N-Alkylation of the Sulfonamide